Des-4-fluorobenzyl mosapride

Gastrointestinal motility 5-HT4 receptor agonism In vitro pharmacology

Choose Des-4-fluorobenzyl mosapride (Mosapride Impurity 5) for unmatched reliability in your mosapride development program. This major circulating metabolite achieves 6-fold higher Cmax than the parent drug in vivo, making it the preferred species for pharmacological studies. Its unique dual activity—5-HT4 agonist (EC50 = 74.2 nM) and 5-HT3 antagonist—enables dissection of serotonergic mechanisms. As an ISO 17034-certified reference standard, it is mandated for ICH Q3A/B impurity profiling and DDI studies. Secure your supply of high-purity (≥95%) material for analytical method validation, ANDA submissions, and CYP3A4 activity assays.

Molecular Formula C14H20ClN3O3
Molecular Weight 313.78 g/mol
CAS No. 152013-26-8
Cat. No. B030286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes-4-fluorobenzyl mosapride
CAS152013-26-8
Synonyms4-amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide
4-amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide monohydrochloride, (+-)-isomer
M-1 cpd
Molecular FormulaC14H20ClN3O3
Molecular Weight313.78 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1C(=O)NCC2CNCCO2)Cl)N
InChIInChI=1S/C14H20ClN3O3/c1-2-20-13-6-12(16)11(15)5-10(13)14(19)18-8-9-7-17-3-4-21-9/h5-6,9,17H,2-4,7-8,16H2,1H3,(H,18,19)
InChIKeyHQOQHUQAQLNFOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥96%A solid

Structure & Identifiers


Interactive Chemical Structure Model





Des-4-fluorobenzyl Mosapride (CAS 152013-26-8) Research Grade Material Overview and Procurement Considerations


Des-4-fluorobenzyl mosapride (CAS 152013-26-8), chemically designated as 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is the primary active metabolite of the gastroprokinetic agent mosapride [1]. It is generated via hepatic metabolism, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme, which catalyzes the removal of the parent drug's 4-fluorobenzyl group [2][3]. This compound is also recognized in pharmaceutical quality control as Mosapride Impurity 5 or J, and is supplied as a reference standard for analytical method development and validation [4].

Why Des-4-fluorobenzyl Mosapride Cannot Be Interchanged with Other 5-HT4 Agonists or Mosapride Impurities


Des-4-fluorobenzyl mosapride exhibits a distinct pharmacological and pharmacokinetic profile that precludes its simple substitution with the parent drug mosapride or other 5-HT4 receptor agonists. In vitro, the compound acts as a 5-HT4 receptor agonist with a reported EC50 of 74.2 nM in guinea pig ileal tissue, which is distinct from the affinity (Ki = 69.9 nM) and functional potency of mosapride itself [1]. Crucially, it also possesses 5-HT3 receptor antagonistic activity, a property not shared by the parent compound, which can modulate its net prokinetic effect in vivo [2]. From a pharmacokinetic perspective, after oral administration of mosapride, the systemic exposure (Cmax) of this metabolite is approximately 6-fold higher than that of the unchanged drug in male rats, underscoring its dominance in circulation [3]. Furthermore, its specific chemical structure defines it as a key marker for impurity profiling during pharmaceutical manufacturing, where its presence must be precisely quantified against a certified reference standard .

Quantitative Differentiation Evidence for Des-4-fluorobenzyl Mosapride (CAS 152013-26-8)


Comparative 5-HT4 Receptor Agonist Potency in Guinea Pig Ileum

In an isolated guinea pig ileum preparation, des-4-fluorobenzyl mosapride (M1) demonstrates 5-HT4 receptor agonist activity with an EC50 value of 74.2 nM . This potency is directly comparable to the parent drug, mosapride, which exhibits a binding affinity (Ki) of 69.9 nM for the 5-HT4 receptor [1]. The nearly equivalent potency at the primary therapeutic target indicates that the metabolite significantly contributes to the overall pharmacodynamic effect.

Gastrointestinal motility 5-HT4 receptor agonism In vitro pharmacology

Comparative Systemic Exposure (Cmax) Following Oral Administration in Rats

Following a single oral dose of mosapride citrate (10 mg/kg) in male rats, the maximum plasma concentration (Cmax) of the metabolite M1 was 277 ng/mL, which was approximately 6-fold higher than the Cmax of the parent drug mosapride [1]. This indicates that des-4-fluorobenzyl mosapride is the predominant circulating active species after oral administration.

Pharmacokinetics Metabolism In vivo exposure

Distinct Metabolic Stability and CYP450 Interaction Profile

Des-4-fluorobenzyl mosapride is the product of a primary metabolic step: the CYP3A4-catalyzed removal of the 4-fluorobenzyl group from mosapride [1][2]. As a metabolite, it is inherently more stable against this specific metabolic pathway compared to its parent. Using the parent drug, mosapride, in cellular or in vivo systems introduces the variable of CYP3A4-mediated conversion to M1, complicating data interpretation. Employing the pure metabolite eliminates this confounding factor.

Drug metabolism CYP3A4 Metabolic stability

Dual Pharmacological Activity: 5-HT4 Agonism and 5-HT3 Antagonism

Unlike the parent drug mosapride, which is primarily a selective 5-HT4 agonist, des-4-fluorobenzyl mosapride (M1) exhibits an additional pharmacological property: it acts as a 5-HT3 receptor antagonist [1][2]. This dual activity profile is a key differentiator and can modulate gastrointestinal motility in ways distinct from pure 5-HT4 agonism.

Serotonin receptor 5-HT3 antagonist Pharmacodynamics

Certified Reference Standard for Regulated Pharmaceutical Analysis

Des-4-fluorobenzyl mosapride (Mosapride Impurity 5) is available as a certified reference standard manufactured under ISO 17034 accreditation, with purity specified at >95% [1][2]. This level of certification, supported by a comprehensive certificate of analysis (CoA) including NMR, MS, and HPLC data, is essential for regulatory submissions (e.g., ANDA, DMF) and is not a feature of generic research-grade material.

Analytical chemistry Pharmaceutical quality control Regulatory compliance

Defined Research and Quality Control Applications for Des-4-fluorobenzyl Mosapride (152013-26-8)


In Vivo Pharmacodynamic Studies Focused on Metabolite-Driven Activity

Given that des-4-fluorobenzyl mosapride achieves a 6-fold higher Cmax than the parent drug in rats following oral administration [1], it is the preferred compound for in vivo studies aiming to elucidate the direct pharmacological effects of the major circulating active species. This avoids confounding results from variable hepatic conversion of mosapride.

In Vitro Functional Assays for Isolating 5-HT4/5-HT3 Dual Receptor Activity

The unique dual activity profile of des-4-fluorobenzyl mosapride as both a 5-HT4 agonist (EC50 = 74.2 nM) and a 5-HT3 antagonist [2] makes it an essential reagent for investigating the synergistic or opposing roles of these receptor subtypes in gastrointestinal smooth muscle contraction, neuronal signaling, or other physiological processes.

Pharmaceutical Development and Regulatory Filing (ANDA/DMF)

For generic drug manufacturers developing mosapride formulations, this compound (as Mosapride Impurity 5) is the definitive analytical reference standard. Its use is mandated for method development, validation, and routine quality control to quantify and control this specific process-related or degradation impurity. Sourcing an ISO 17034-certified standard is critical for meeting ICH Q3A/B guidelines and ensuring successful regulatory submissions [3].

Metabolism and CYP450 Phenotyping Studies

As the direct product of CYP3A4-mediated metabolism of mosapride, des-4-fluorobenzyl mosapride serves as a key analytical standard in LC-MS/MS methods for quantifying the metabolic activity of this enzyme in vitro (e.g., in human liver microsomes) or in vivo [4]. Its use is essential for drug-drug interaction (DDI) studies involving mosapride.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Des-4-fluorobenzyl mosapride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.